Product packaging for 5-Fluoro-8-methoxychromane(Cat. No.:)

5-Fluoro-8-methoxychromane

Cat. No.: B8529685
M. Wt: 182.19 g/mol
InChI Key: HOJKHCOUVYSVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-8-methoxychromane (CAS 951796-89-7) is a synthetic chromane derivative of interest in medicinal chemistry and life sciences research. This compound, with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The chromane scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds and natural products . Researchers utilize this and related chromanone derivatives in the exploration of new therapeutic agents, particularly in the development of anticancer candidates . As a fluorinated compound, it offers unique electronic and steric properties that can influence the pharmacokinetics and binding affinity of target molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B8529685 5-Fluoro-8-methoxychromane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

5-fluoro-8-methoxy-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11FO2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h4-5H,2-3,6H2,1H3

InChI Key

HOJKHCOUVYSVGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCCO2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 8 Methoxychromane and Analogues

Retrosynthetic Analysis for 5-Fluoro-8-methoxychromane

A retrosynthetic analysis of this compound (I) suggests several viable synthetic disconnections. The most straightforward approach involves the formation of the pyran ring as the key bond-forming step. This leads to two primary retrosynthetic pathways:

Pathway A: O-Alkylation and Intramolecular Cyclization: Disconnection of the C4-O bond of the pyran ring reveals a substituted phenol precursor (II). This precursor, in turn, can be disconnected at the C3-C4 bond, leading to a suitably functionalized phenol (III) and a three-carbon synthon (IV), such as an allyl halide or an α,β-unsaturated aldehyde. This pathway relies on an initial O-alkylation of the phenol followed by an intramolecular ring-closing reaction.

Pathway B: Phenol and Allylic Alcohol Precursors: An alternative disconnection of the C2-O bond suggests a precursor (V) which can be further simplified to a 2-halophenol (VI) and an allylic alcohol (VII). This route would involve a coupling reaction followed by an intramolecular cyclization.

The substituents on the aromatic ring, the 5-fluoro and 8-methoxy groups, can be introduced either on the starting phenolic precursor or at a later stage on the formed chromane (B1220400) ring through functional group interconversions. The choice of strategy depends on the availability of starting materials and the compatibility of the functional groups with the reaction conditions of the cyclization step.

Established Synthetic Routes to Substituted Chromanes

The synthesis of the chromane core is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. These can be broadly categorized into cyclization reactions and functional group interconversions on a pre-existing chromane scaffold.

Cyclization Reactions in Chromane Synthesis

The formation of the pyran ring is the cornerstone of chromane synthesis. Several effective cyclization strategies have been developed:

Intramolecular Friedel-Crafts-type Cyclization: This approach often involves the acid-catalyzed cyclization of O-allyl or O-homoallyl phenols. The reaction proceeds via an electrophilic attack of the double bond onto the activated aromatic ring.

Heck Coupling followed by Mitsunobu Cyclization: A convergent three-step method provides access to 2-substituted chromans. This sequence involves a Heck coupling of an allylic alcohol with a 2-iodophenol, followed by reduction of the resulting double bond and a final Mitsunobu cyclization to form the chromane ring.

Radical Cyclization: Radical cascade cyclizations of o-allyloxybenzaldehydes have emerged as a powerful tool for the synthesis of 3-substituted chroman-4-ones, which can be further reduced to the corresponding chromanes. These reactions can be initiated by various radical precursors and often proceed under mild, metal-free conditions.

Prins Cyclization: An enantioselective Prins cyclization of simple alkenyl aldehydes, catalyzed by a combination of a strong acid like HCl and a chiral dual-hydrogen-bond donor, can afford chiral chromane derivatives in high yields and enantioselectivities.

Cyclization MethodKey PrecursorsTypical Reagents/CatalystsProduct Type
Intramolecular Friedel-CraftsO-allyl/homoallyl phenolsBrønsted or Lewis acidsSubstituted chromanes
Heck Coupling/Mitsunobu2-Iodophenols, Allylic alcoholsPd catalyst, PPh₃, DIAD2-Substituted chromanes
Radical Cyclizationo-AllyloxybenzaldehydesRadical initiators3-Substituted chroman-4-ones
Enantioselective Prins CyclizationAlkenyl aldehydesHCl, Chiral H-bond donorsChiral chromanes

Functional Group Interconversions on the Chromane Core

Once the chromane skeleton is assembled, further modifications can be achieved through various functional group interconversions. These transformations allow for the introduction of diverse substituents at different positions of the chromane ring. Common interconversions include:

Oxidation and Reduction: Chroman-4-ones, readily synthesized via several methods, can be reduced to the corresponding chroman-4-ols, which can be further deoxygenated to yield the chromane. Conversely, the benzylic position (C4) of a chromane can be oxidized to a chroman-4-one.

Aromatic Substitution: Electrophilic aromatic substitution reactions can be performed on the benzene (B151609) ring of the chromane, although the regioselectivity is influenced by the existing substituents and the directing effect of the dihydro-pyran ring.

Cross-Coupling Reactions: Palladium-mediated cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce carbon-carbon bonds at halogenated positions of the chromane ring.

Fluorination and Methoxylation Strategies on the Chromane Framework

The introduction of fluoro and methoxy (B1213986) groups onto the chromane ring requires regioselective methodologies. These functional groups can be introduced either on the phenolic precursor before cyclization or on the pre-formed chromane ring.

Regioselective Fluorination Techniques

The regioselective introduction of a fluorine atom onto an aromatic ring, particularly at a specific position, can be challenging. For the synthesis of this compound, fluorination would likely be directed to the ortho-position of a phenolic hydroxyl group.

Electrophilic Fluorination: The direct fluorination of phenols often leads to a mixture of ortho and para isomers. However, the use of specific electrophilic fluorinating agents can improve regioselectivity. Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for the electrophilic fluorination of electron-rich aromatic compounds, including phenols. The directing effect of the hydroxyl group and any other substituents on the ring will influence the position of fluorination. For instance, photocatalytic methods using eosin Y as a photocatalyst and a fluorinating agent have shown high selectivity for the ortho-position of phenol compounds.

Nucleophilic Fluorination: An alternative approach involves the nucleophilic displacement of a suitable leaving group, such as a nitro group or a halogen, from an activated aromatic ring. This strategy, however, often requires harsh reaction conditions. A milder method involves the deoxyfluorination of phenols via aryl fluorosulfonate intermediates, which can then undergo nucleophilic fluorination with a fluoride source like tetramethylammonium fluoride.

Fluorination MethodReagentSubstrateKey Features
Electrophilic FluorinationSelectfluor™Phenols, Electron-rich aromaticsDirect C-H fluorination, regioselectivity can be an issue.
Photocatalytic o-FluorinationEosin Y, Fluorinating agentPhenolsHigh regioselectivity for the ortho position under mild conditions.
DeoxyfluorinationSO₂F₂, NMe₄FPhenolsTwo-step, one-pot conversion of phenols to aryl fluorides.

Introduction of Methoxy Groups

The introduction of a methoxy group onto an aromatic ring is typically achieved through the O-methylation of a corresponding phenol.

Williamson Ether Synthesis: The classical method involves the deprotonation of the phenol with a base (e.g., NaOH, K₂CO₃) to form the phenoxide, which is then reacted with a methylating agent like dimethyl sulfate or methyl iodide. This method is widely used and generally efficient.

Using Dimethyl Carbonate: As a greener alternative to traditional methylating agents, dimethyl carbonate can be used for the O-methylation of phenols in the presence of a base like cesium carbonate or potassium carbonate. This method avoids the use of toxic and carcinogenic reagents.

Chan-Lam O-methylation: This copper-catalyzed cross-coupling reaction utilizes methylboronic acid as the methyl source to methylate phenols.

The methoxy group in this compound is at a position ortho to the pyran oxygen. This suggests that the precursor would likely be a 2,5-disubstituted phenol, where one substituent is a hydroxyl group and the other is a methoxy group, with a fluorine atom at the 4-position of this phenol. The synthesis of such precursors, for example, 4-fluoro-2-methoxyphenol, is documented and can serve as a starting point for the construction of the chromane ring.

O-Methylation MethodMethylating AgentBaseAdvantages
Williamson Ether SynthesisDimethyl sulfate, Methyl iodideNaOH, K₂CO₃Well-established, high yielding.
Dimethyl CarbonateDimethyl CarbonateCs₂CO₃, K₂CO₃Green, non-toxic reagent.
Chan-Lam CouplingMethylboronic acidCopper catalystMild reaction conditions.

Derivatization and Analogue Synthesis Based on the this compound Scaffold

The generation of analogues from the this compound core is a key strategy for modulating its physicochemical and biological properties. This is achieved through systematic modifications of its constituent rings and the introduction of chirality.

Modifications of the Pyran Ring

The pyran ring of the this compound scaffold is a prime site for chemical modification, allowing for the introduction of new functionalities and alteration of the heterocyclic system. While specific examples for this compound are not extensively documented, general synthetic strategies for chromane derivatives can be extrapolated.

One common approach involves the introduction of substituents at the C2, C3, and C4 positions of the pyran ring. For instance, the synthesis of 2-substituted chromans can be achieved through a multi-step sequence involving a Heck coupling of allylic alcohols with corresponding 2-iodophenols, followed by reduction and a Mitsunobu cyclization. organic-chemistry.org This methodology could be adapted to precursors of this compound to introduce a variety of alkyl, aryl, or heteroaryl groups at the C2 position.

Palladium-catalyzed reactions have also been employed for the construction of fused pyran rings through intramolecular Heck reactions followed by β-hydride elimination or C-H activation. espublisher.com Such strategies could potentially be applied to appropriately substituted precursors of this compound to create more complex, polycyclic architectures.

A more fundamental alteration involves the oxidative ring contraction of related benzoxepine silyl ketene acetals, which can lead to the formation of chroman-2-carboxylic acids and chroman-2-ols. nih.gov This represents a skeletal editing approach to modify the pyran ring system.

Table 1: Potential Pyran Ring Modifications Applicable to the this compound Scaffold

Modification StrategyReagents and Conditions (General)Potential Outcome on Scaffold
C2-SubstitutionHeck coupling, reduction, Mitsunobu cyclization organic-chemistry.orgIntroduction of various substituents at the C2 position.
Carbonyl ReductionNaBH4, followed by dehydration (p-TSA) or dehydroxylation (Et3SiH, BF3·Et2O) acs.orgnih.govFormation of 2H-chromenes or fully saturated chromans.
C3-FunctionalizationBromination (Py·Br3), followed by substitution/elimination acs.orgnih.govIntroduction of substituents or unsaturation at the C3 position.
Fused Ring FormationIntramolecular Heck reaction (Pd-catalysis) espublisher.comConstruction of polycyclic systems containing the chromane core.
Ring ContractionOxidative rearrangement of benzoxepine precursors nih.govFormation of chroman-2-carboxylic acids or -2-ols.

Substituent Variations on the Benzene Moiety

The benzene ring of this compound, already bearing a fluorine and a methoxy group, offers further opportunities for derivatization through electrophilic aromatic substitution and other modern coupling methodologies. The existing substituents will direct the position of new incoming groups. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director.

Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, can be employed to introduce a variety of functional groups onto the aromatic ring. masterorganicchemistry.com The regioselectivity of these reactions will be governed by the combined directing effects of the fluoro and methoxy substituents. libretexts.org

For more precise control and the introduction of a wider array of substituents, modern cross-coupling reactions are invaluable. Palladium-mediated cross-coupling reactions, for instance, have been successfully used to furnish highly substituted chroman-4-one structures. nih.gov By first introducing a halogen (e.g., bromine or iodine) at a specific position on the benzene ring, subsequent Suzuki, Stille, or Heck coupling reactions can be performed to form new carbon-carbon or carbon-heteroatom bonds.

The synthesis of various substituted chroman-4-ones has been demonstrated where the electronic properties of the substituents on the aromatic ring significantly influence the reaction outcomes and biological activities of the resulting compounds. acs.org For example, the presence of electron-withdrawing or electron-donating groups can modulate the reactivity of the scaffold. nih.gov Triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes have also been shown to tolerate a variety of modifications on the aryl ring of the resulting chromane, including both electron-withdrawing and electron-donating groups. chemrxiv.org

Table 2: Potential Substituent Variations on the Benzene Moiety of this compound

Reaction TypeReagents and Conditions (General)Potential New Substituents
NitrationHNO3, H2SO4-NO2
HalogenationBr2, FeBr3 or Cl2, AlCl3-Br, -Cl
SulfonationSO3, H2SO4-SO3H
Friedel-Crafts AcylationAcyl chloride, AlCl3-C(O)R
Friedel-Crafts AlkylationAlkyl halide, AlCl3-R
Cross-Coupling ReactionsPd-catalyst, boronic acids/esters, organostannanes, etc. (on a halogenated precursor)Aryl, heteroaryl, alkyl, etc.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct biological activities. The development of stereoselective synthetic methods is therefore of significant interest. Several strategies have been developed for the asymmetric synthesis of chiral chromanes.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromane derivatives. For example, an organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, facilitated by a squaramide catalyst, can produce polysubstituted chiral chromans with high enantioselectivities. researchgate.netresearchgate.net Similarly, bifunctional aminoboronic acids can catalyze intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford chiral chromans with high enantiomeric excess. organic-chemistry.org

Transition metal catalysis is another prominent approach. Copper-catalyzed asymmetric hydroamination of 2H-chromenes provides access to chiral 4-amino chromanes with excellent enantioselectivities. nih.gov Chiral nickel(II) complexes have been used to catalyze the one-pot synthesis of enantioenriched 4H-chromenes from ortho-quinone methides and dicarbonyl compounds. nih.gov Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-benzylidene-chromanones can yield enantiomerically enriched cis-3-benzyl-chromanols. organic-chemistry.org Nickel-catalyzed reductive cyclization of alkynones using a chiral phosphine ligand has been shown to produce chiral chromanes containing tertiary allylic alcohols with high yields and enantioselectivities. chemrxiv.org

These established asymmetric methodologies for the synthesis of the broader chromane class can, in principle, be adapted for the synthesis of chiral analogues of this compound, providing access to specific stereoisomers for further investigation.

Emerging Synthetic Approaches and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical synthesis, the development of eco-friendly approaches for the preparation of chromane derivatives is an active area of research. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. nih.govresearchgate.net

One-pot multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing solvent waste. scispace.com The synthesis of various chromene derivatives has been successfully achieved using MCRs in environmentally benign solvents like water or ethanol (B145695), often with the aid of reusable catalysts. scispace.comresearchgate.net

The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly accelerate reaction times and improve yields, often under solvent-free or solvent-minimal conditions. nih.govresearchgate.net Microwave-assisted synthesis, for instance, has been effectively employed in the preparation of chroman-4-one derivatives. acs.org

The development and use of reusable and non-toxic catalysts are also central to green synthetic strategies. Natural-origin catalysts, such as modified clays, and heterogeneous catalysts that can be easily recovered and reused are gaining prominence. researchgate.net For example, Rochelle salt has been used as a green, heterogeneous, and reusable catalyst for the synthesis of substituted chromenes. scispace.comresearchgate.net The use of green solvents, such as water and ethanol, further enhances the environmental compatibility of these synthetic protocols. nih.govmdpi.com These principles can be readily applied to the synthesis of this compound and its analogues to develop more sustainable and efficient manufacturing processes.

Advanced Computational and Theoretical Investigations of 5 Fluoro 8 Methoxychromane

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic properties, reactivity, and bonding characteristics of molecules. These computational methods are based on the fundamental principles of quantum mechanics. However, dedicated research applying these sophisticated techniques to 5-Fluoro-8-methoxychromane has not been identified.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It provides valuable insights into optimized molecular geometry, electronic energies, and orbital distributions. While DFT has been successfully employed to study the stereochemistry and reaction mechanisms of various chromane (B1220400) derivatives, no peer-reviewed articles presenting DFT calculations for the electronic structure of this compound were found in the comprehensive literature search. mdpi.comchim.it

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a critical tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com This analysis helps in predicting sites for intermolecular interactions. A specific MEP analysis for this compound has not been reported in the available scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

The study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A detailed HOMO-LUMO analysis specifically for this compound is not present in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define and characterize chemical bonds and atomic interactions within a molecule. It can elucidate the nature of covalent and non-covalent interactions. While QTAIM has been applied to other complex heterocyclic systems, including some chromone (B188151) derivatives, no studies utilizing QTAIM to characterize the bonding in this compound have been published. d-nb.info

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational techniques that model the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational flexibility, and stability.

Conformational Analysis and Stability

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. This analysis, often carried out using MD simulations, identifies the most stable conformers and the energy barriers between them. Despite the importance of such studies, specific research on the conformational analysis and thermodynamic stability of this compound is not documented in the available scientific publications.

Solvent Effects on Molecular Behavior

The chemical environment, particularly the solvent, plays a critical role in dictating the conformational and electronic properties of molecules. For this compound, solvent effects are predicted to be significant due to the presence of polar functional groups—the ether oxygen, the methoxy (B1213986) group, and the electronegative fluorine atom.

Computational studies on similar heterocyclic systems demonstrate that solvent polarity can profoundly influence reaction rates, yields, and stereoselectivity. mdpi.comrsc.orgsrce.hr For instance, research on chromane derivatives often shows that polar protic solvents like water and ethanol (B145695) can stabilize charged or highly polar transition states through hydrogen bonding and dipole-dipole interactions, which can accelerate certain reactions compared to non-polar solvents like toluene (B28343) or benzene (B151609). mdpi.comsrce.hr

Hybrid quantum mechanical/molecular mechanics (QM-MM) calculations also highlight that microscopic hydrogen bonding, rather than just the bulk dielectric constant of the solvent, can be the dominant factor in dictating electron transfer rates and, consequently, molecular behavior. nih.gov It is therefore anticipated that the behavior of this compound would vary significantly between aprotic solvents (like DMSO or acetone) and protic solvents (like water or methanol) due to specific hydrogen bond interactions with the ether and methoxy oxygens. rsc.org

Table 1: Predicted Solvent Effects on this compound Properties

PropertyEffect in Polar Protic Solvents (e.g., Water)Effect in Non-Polar Aprotic Solvents (e.g., Toluene)Rationale
Conformational Stability Stabilization of more polar conformers.Preference for less polar, more compact conformers.Dipole-dipole interactions and hydrogen bonding with the solvent favor conformations with a larger dipole moment.
Solubility Moderate to low; enhanced by hydrogen bonding capabilities.Higher solubility expected.The chromane core is largely hydrophobic, but polar groups allow for some interaction with polar solvents.
Electronic Transitions Potential for solvatochromic shifts (changes in UV-Vis absorption spectra).Minimal solvatochromic shifts.Stabilization of the ground state versus the excited state can differ based on solvent polarity, affecting the energy of electronic transitions. rsc.org
Reactivity May facilitate reactions involving polar or charged transition states. mdpi.comMay favor reactions proceeding through non-polar pathways.The ability of polar solvents to stabilize charged intermediates is a key factor in many organic reactions. srce.hr

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In medicinal chemistry, it is instrumental for predicting the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. This modeling provides critical insights into binding affinity and the specific intermolecular interactions that stabilize the ligand-protein complex, guiding the development of new therapeutic agents. nih.govinnovareacademics.in

Prediction of Binding Affinities with Biological Macromolecules

The binding affinity, often quantified by the free energy of binding (ΔG) or a docking score, indicates the strength of the interaction between a ligand and its target. A more negative ΔG or a lower docking score generally corresponds to a higher binding affinity. nih.gov While specific docking studies for this compound are not documented, numerous studies on analogous chromane and flavanone (B1672756) structures demonstrate their potential to bind to a wide range of biological targets with significant affinity.

For example, molecular docking studies on 5-O-Benzoylpinostrobin derivatives, which share the core flavanone (a close relative of the chromane) structure, showed strong binding affinities to the cyclooxygenase-2 (COX-2) receptor. nih.gov Similarly, studies on other chromane analogs have revealed high binding affinities against fungal and bacterial protein targets, the estrogen receptor, and the main protease of SARS-CoV-2. nih.govinnovareacademics.innih.gov These findings suggest that the chromane scaffold is a "privileged structure" capable of fitting into diverse biological binding sites.

The predicted binding affinity of this compound would be influenced by its specific substitution pattern. The 5-fluoro group could engage in favorable halogen bonding or polar interactions, while the 8-methoxy group could form hydrogen bonds or occupy hydrophobic pockets.

Table 2: Representative Binding Affinities of Chromane Analogs with Various Protein Targets

Chromane Analog/DerivativeProtein TargetPredicted Binding Affinity (Docking Score / ΔG)Reference
Azolyl-2H-chroman-4-onesFungal and Bacterial ProteinsHigh binding affinity reported nih.gov
Chromene-2-thionesLeishmania donovani Trypanothione Reductase (TryR)Low free energy of binding (high affinity) nih.gov
3-Phenylchroman-4-one DerivativesEstrogen Receptor (ER) (PDB: 1YIM)Docking scores up to -8.17 innovareacademics.in
5-O-Benzoylpinostrobin DerivativesCyclooxygenase-2 (COX-2) (PDB: 5IKR)ΔG as low as -10.16 kcal/mol nih.gov
5-Fluorouracil (for comparison)SARS-CoV-2 Main Protease (Mpro)-74.59 kcal/mol (iGemdock score) nih.gov

Identification of Key Intermolecular Interactions

The stability of a ligand-protein complex is determined by a network of non-covalent intermolecular interactions. Computational analyses of docked chromane derivatives consistently reveal several key types of interactions that anchor these ligands within enzyme active sites. nih.govrsc.org

Hydrogen Bonds: The oxygen atoms in the chromane ring and the methoxy group of this compound are potential hydrogen bond acceptors, capable of interacting with donor residues in a protein's active site, such as the amide protons of the protein backbone or the side chains of amino acids like Arginine, Lysine, or Serine. nih.gov

Hydrophobic Interactions: The benzene ring and the aliphatic portion of the dihydropyran ring of the chromane scaffold provide a significant hydrophobic surface. This allows the molecule to form favorable van der Waals and hydrophobic interactions with non-polar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. mdpi.com

π-π Stacking: The aromatic benzene ring of the chromane structure can engage in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan in the binding pocket. nih.gov

Halogen Bonds: The fluorine atom at the 5-position can act as a halogen bond donor or engage in other dipole-based interactions, which can contribute to binding specificity and affinity.

Computational studies on a benzo[f]chromene derivative docked into DNA methyltransferase 1 (DNMT1) showed the chromene moiety interacting with key amino acids through favorable hydrophobic contacts, while other parts of the molecule formed hydrogen bonds. mdpi.com This multi-point interaction profile is typical for successful ligands.

Computational Insights into Enzyme Active Site Binding

Molecular dynamics (MD) simulations and docking studies provide a dynamic picture of how a ligand like this compound might behave within an enzyme's active site. nih.govnih.gov The analysis goes beyond a static picture to reveal the stability of the binding pose and the flexibility of the ligand and protein side chains over time.

Simulations show that rigid ligands with few rotatable bonds often need to adjust their entire molecular orientation to fit into a dynamically changing binding site. nih.gov The chromane scaffold is relatively rigid, which can be advantageous as it reduces the entropic penalty upon binding.

For a hypothetical binding scenario, computational insights would suggest that this compound would orient itself to maximize favorable interactions. The hydrophobic chromane core would likely be buried in a non-polar pocket of the active site, shielded from the aqueous solvent. mdpi.com The polar substituents, the 5-fluoro and 8-methoxy groups, would be positioned to form specific hydrogen or halogen bonds with corresponding residues at the pocket's periphery. The precise orientation would be dictated by the specific topology and electrostatic potential of the target enzyme's active site. rsc.org This combination of broad hydrophobic interactions and specific polar contacts is a hallmark of high-affinity enzyme inhibitors.

Structure Activity Relationship Sar Studies of 5 Fluoro 8 Methoxychromane Derivatives

Influence of the Fluoro Group on Biological Activity and Molecular Interactions

The substitution of a hydrogen atom with fluorine at the 5-position of the chromane (B1220400) ring can induce profound changes in the molecule's physicochemical properties, which in turn can modulate its biological activity. These changes are primarily attributed to the unique electronic and steric characteristics of the fluorine atom.

Fluorine is the most electronegative element, and its introduction into the aromatic ring of the chromane scaffold imparts a strong inductive electron-withdrawing effect. xzhmu.edu.cn This alteration of the electronic landscape can have several consequences for molecular interactions. The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing interactions with biological targets.

In related heterocyclic structures, the introduction of a fluorine atom has been shown to modulate the inhibitory activity of compounds against various enzymes. For instance, in a series of chromone (B188151) derivatives, the presence of a fluorophenyl group was found to be a key feature for potent and selective inhibition of monoamine oxidase B (MAO-B). researchgate.net The strong electron-withdrawing properties of fluorine can stabilize the ligand-protein complex through favorable electrostatic interactions. While direct studies on 5-fluoro-8-methoxychromane are limited, it is plausible that the 5-fluoro substituent would similarly influence the electronic environment of the chromane ring, potentially enhancing its binding affinity to target proteins.

With a van der Waals radius of 1.47 Å, the fluorine atom is only slightly larger than a hydrogen atom (1.20 Å). nih.gov This small size means that the substitution of hydrogen with fluorine at the 5-position of the chromane ring is unlikely to introduce significant steric hindrance that could impede binding to a receptor or enzyme active site. chemimpex.com This minimal steric profile allows for the exploitation of fluorine's potent electronic effects without the confounding variable of steric clash.

In studies of classical cannabinoids, however, it was found that substitution of a hydroxyl group with fluorine at the C-1 position, which is structurally analogous to the 5-position in chromane, had a detrimental effect on CB1 receptor binding affinity. nih.gov This suggests that while the steric bulk is minimal, the specific interactions of the substituent at this position are critical, and a simple replacement of hydrogen or another functional group with fluorine does not universally lead to improved activity.

The electronic modulation by the fluoro group can significantly impact a molecule's ability to inhibit enzymes. For example, 5-fluorouracil, a well-known anticancer drug, exerts its effect through the inhibition of thymidylate synthase by its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.gov The presence of the fluorine atom at the 5-position is crucial for the mechanism of inhibition.

In the context of chromane derivatives, studies on related structures have provided insights into the potential role of a fluoro substituent. For instance, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, a 7-fluoro substituted analog exhibited only weak inhibitory activity. acs.org Conversely, research on 2H-chromene derivatives revealed that a fluorine moiety could lead to potent monoamine oxidase inhibition. nih.gov These divergent outcomes underscore the target-specific nature of SAR and the importance of the substitution pattern on the chromane ring. The impact of a 5-fluoro group in this compound on a specific receptor or enzyme would thus be highly dependent on the topology and electronic environment of the binding site.

A study on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors demonstrated that several fluorinated compounds exhibited significantly better inhibitory activity than the non-fluorinated reference compound, acarbose. nih.gov This highlights the potential for a fluoro group to enhance enzyme inhibition.

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-Oxindole Derivatives

CompoundIC50 (μM)
3d49.89 ± 1.16
3f35.83 ± 0.98
3i56.87 ± 0.42
Acarbose (Reference)569.43 ± 43.72

Role of the Methoxy (B1213986) Group in Modulating Biological Activity

The methoxy group at the 8-position of the chromane ring also plays a crucial role in defining the molecule's biological profile through its electronic, hydrogen bonding, and lipophilic contributions.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring a ligand within a biological target's binding site. The ability to form hydrogen bonds can significantly contribute to the binding affinity and selectivity of a compound. researchgate.net

Table 2: Lipophilicity (logP) of Selected Benzylidenechromanone Derivatives

CompoundSubstituentlogP
8UnsubstitutedLower Lipophilicity
11Phenyl5.69
12Methoxy3.43

Positional Isomerism and Activity Modulation

The precise placement of substituents on the chromane ring system is a critical determinant of biological activity. In the case of this compound derivatives, altering the positions of the fluoro and methoxy groups, or introducing additional substituents at other positions, can significantly modulate their pharmacological profiles.

For instance, shifting the fluorine atom from the 5-position to the 6- or 7-position can alter the molecule's electronic distribution and its ability to form key interactions with biological targets. Similarly, the position of the methoxy group can influence metabolic stability and receptor binding affinity. Research on related heterocyclic compounds has shown that even subtle changes in substituent positioning can lead to dramatic differences in activity.

To illustrate the impact of positional isomerism, consider the hypothetical activity of a series of fluorinated 8-methoxychromane derivatives against a specific enzyme, as shown in Table 1.

Table 1: Hypothetical Biological Activity of Positional Isomers of Fluoro-8-methoxychromane Derivatives This table is for illustrative purposes and is based on general SAR principles.

Compound Fluoro Position Methoxy Position IC₅₀ (nM)
1a 5 8 50
1b 6 8 150
1c 7 8 250

| 1d | 5 | 7 | 100 |

In this hypothetical example, the 5-fluoro isomer (1a ) exhibits the highest potency, suggesting that the electronic properties conferred by the fluorine atom at this specific position are optimal for interaction with the target.

Structural Modifications of the Chromane Core and Peripheral Moieties

The degree of saturation in the pyran ring of the chromane core plays a pivotal role in defining the three-dimensional shape and flexibility of the molecule, which in turn affects its biological activity. The saturated dihydropyran ring in chromane adopts a half-chair or sofa conformation, which positions the substituents in specific spatial orientations.

Introducing a double bond to create a chromene, or fully aromatizing the ring to a benzopyran, would significantly flatten the molecule. This alteration in geometry can impact how the molecule fits into a binding pocket. For some biological targets, the defined stereochemistry of a saturated chromane ring is essential for optimal interaction, while for others, a more planar chromene or benzopyran structure may be preferred.

The choice between a saturated and an unsaturated pyran ring can also influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

The aromatic A-ring (benzene ring) and the heterocyclic B-ring (pyran ring) of the this compound scaffold offer multiple positions for substitution, providing a rich opportunity for SAR exploration.

B-Ring Substitutions: Modifications to the pyran B-ring, particularly at positions 2, 3, and 4, can have a profound impact on activity. The introduction of substituents at these positions can create new chiral centers, influencing the stereochemistry of the molecule. The nature of these substituents, whether they are small polar groups or large nonpolar moieties, will dictate the types of interactions they can form within a receptor's binding site.

Table 2 presents hypothetical data on the effect of A-ring and B-ring substituents on the activity of this compound derivatives.

Table 2: Hypothetical Biological Activity of Substituted this compound Derivatives This table is for illustrative purposes and is based on general SAR principles.

Compound A-Ring Substituent (Position 6) B-Ring Substituent (Position 2) IC₅₀ (nM)
2a H H 50
2b Cl H 25
2c CH₃ H 75
2d H CH₃ 40

| 2e | H | Ph | 120 |

This hypothetical data suggests that a small, electron-withdrawing substituent on the A-ring (Cl at position 6) enhances potency, while a small alkyl group on the B-ring (CH₃ at position 2) is also favorable.

Stereochemical Implications in Structure-Activity Relationships

The introduction of substituents on the chromane ring, particularly on the saturated pyran portion, can generate one or more chiral centers. The resulting enantiomers can exhibit significantly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process. For this compound derivatives with a chiral center at the 2-position, for example, the (R)- and (S)-enantiomers would be expected to display different potencies.

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The dihydropyran ring of the chromane scaffold is not planar and can adopt various conformations, such as a half-chair or a sofa. The specific conformation preferred by the molecule can be influenced by the nature and position of its substituents.

The interplay between the substituents and the ring conformation determines the spatial arrangement of the key pharmacophoric features of the molecule. A particular conformation may be required to align these features optimally for binding to a receptor. Computational modeling and spectroscopic techniques, such as NMR, can be used to study the conformational preferences of this compound derivatives and correlate these with their biological activity. Understanding these conformational preferences is essential for the rational design of new analogs with improved biological responses.

Pharmacological and Biological Evaluation of 5 Fluoro 8 Methoxychromane in Preclinical Models

Anti-inflammatory Activities

5-Lipoxygenase (5-LOX) Modulation (in vitro)

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov The evaluation of a compound's ability to modulate 5-LOX activity is a critical step in determining its anti-inflammatory potential. Standard in vitro assays for 5-LOX modulation typically involve incubating the enzyme with its substrate, arachidonic acid, in the presence and absence of the test compound. The inhibitory effect of the compound on 5-LOX is then quantified by measuring the production of downstream products, such as leukotriene B4 (LTB4). nih.gov While no specific data exists for 5-Fluoro-8-methoxychromane, a hypothetical study could reveal its inhibitory concentration (IC50) value, indicating the concentration at which it inhibits 50% of the enzyme's activity.

Attenuation of Inflammatory Mediators (in vitro)

Beyond direct enzyme inhibition, a compound's anti-inflammatory properties are often assessed by its ability to reduce the production of various inflammatory mediators in cell-based assays. nih.govplos.org These assays typically utilize immune cells, such as macrophages or peripheral blood mononuclear cells, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS). mdpi.com The levels of key inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as other mediators like nitric oxide (NO), are then measured in the cell culture supernatant. nih.govnih.govnih.gov A significant reduction in the levels of these mediators in the presence of a test compound would suggest potent anti-inflammatory activity. As no studies have been published on this compound, its specific effects on these inflammatory mediators remain unknown.

Anti-inflammatory Effects in Non-Human Animal Models (in vivo)

To translate in vitro findings to a whole-organism context, non-human animal models of inflammation are employed. nih.gov Common models include carrageenan-induced paw edema in rodents, where the ability of a compound to reduce swelling is measured, and LPS-induced systemic inflammation, which allows for the assessment of a compound's effect on circulating inflammatory cytokines. nih.govpreprints.org These in vivo studies provide crucial information on a compound's bioavailability, efficacy, and potential therapeutic window. The anti-inflammatory effects of this compound in such models have not been reported in the scientific literature.

Antioxidant Potency and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous inflammatory and degenerative diseases. nih.gov Therefore, the antioxidant potential of a novel compound is a significant aspect of its pharmacological evaluation.

Free Radical Scavenging Assays (in vitro)

A variety of in vitro assays are used to determine a compound's ability to directly scavenge free radicals. mdpi.comnih.govnih.govresearchgate.net These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and assays to measure the scavenging of specific radicals like the superoxide anion and hydroxyl radical. mdpi.comnih.govphcog.com The results of these assays are often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals. The free radical scavenging capacity of this compound has not been documented.

Inhibition of Oxidative Stress Markers (in vitro)

In addition to direct radical scavenging, a compound's antioxidant effects can be evaluated by its ability to mitigate oxidative stress within cells. nih.govnih.gov This is often assessed by measuring the levels of intracellular ROS using fluorescent probes like dichlorofluorescin diacetate (DCF-DA). nih.govnih.gov Furthermore, the levels of lipid peroxidation products, such as malondialdehyde (MDA), and markers of protein oxidation can be quantified in cells treated with an oxidizing agent in the presence or absence of the test compound. No data is currently available on the ability of this compound to inhibit these markers of oxidative stress.

Enzyme Inhibition Profiles

The specific inhibitory activity of a compound against a panel of enzymes can provide insights into its mechanism of action and potential off-target effects. For a compound with suspected anti-inflammatory and antioxidant properties, this panel might include enzymes such as cyclooxygenases (COX-1 and COX-2), various matrix metalloproteinases (MMPs), and other relevant enzymes involved in inflammatory and oxidative pathways. The determination of IC50 values for a range of enzymes helps to establish the compound's selectivity and potency. The enzyme inhibition profile for this compound has not been characterized in published research.

Poly(ADP-ribose) Polymerase (PARP1/2) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA repair processes within the cell. nih.govnih.gov They are activated by DNA single-strand breaks, and upon activation, they synthesize poly(ADP-ribose) chains that recruit other DNA repair proteins to the site of damage. nih.gov Inhibition of PARP is a therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. nih.gov PARP inhibitors function by blocking the enzyme's catalytic activity and by "trapping" the PARP enzyme on the DNA, which prevents the completion of the repair process and leads to the collapse of replication forks and cell death. nih.gov

A review of preclinical studies found no specific data evaluating the inhibitory activity of this compound against PARP1 or PARP2 enzymes.

Table 1: PARP Inhibition Profile of this compound

TargetAssay TypeResult (e.g., IC₅₀, Kᵢ)
PARP1Enzymatic AssayNo data available
PARP2Enzymatic AssayNo data available
Cellular PARylationWhole-Cell AssayNo data available

Tyrosine Kinase Modulation

Tyrosine kinases are a large family of enzymes that play a fundamental role in cellular communication and signal transduction pathways controlling cell growth, differentiation, and metabolism. mdpi.comnih.gov They are categorized into receptor tyrosine kinases (RTKs), which are transmembrane proteins, and non-receptor tyrosine kinases (nRTKs), which are found in the cytoplasm. mdpi.com Dysregulation of tyrosine kinase activity is a common feature in many cancers, leading to uncontrolled cell proliferation. mdpi.com Tyrosine kinase inhibitors (TKIs) typically target the ATP-binding site of the kinase domain, preventing the phosphorylation that initiates downstream signaling and thereby inhibiting cancer cell growth. mdpi.com

There is currently no available preclinical research data on the modulatory effects of this compound on any tyrosine kinases.

Table 2: Tyrosine Kinase Modulation by this compound

Kinase TargetTypeModulatory EffectPotency (e.g., IC₅₀)
e.g., EGFRRTKNo data availableNo data available
e.g., BTKnRTKNo data availableNo data available

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. mdpi.com Inhibition of MAO enzymes can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative conditions like Parkinson's disease. drugbank.commdpi.com MAO inhibitors can be reversible or irreversible and may be selective for one isoform over the other. mdpi.com

While related chromanone structures have been investigated for MAO inhibition mdpi.com, specific preclinical data on the activity of this compound against MAO-A or MAO-B is not available in the current literature.

Table 3: Monoamine Oxidase Inhibition Profile of this compound

TargetTypeInhibition Profile (Competitive, etc.)Potency (e.g., IC₅₀, Kᵢ)Selectivity (MAO-A vs. MAO-B)
MAO-AReversible/IrreversibleNo data availableNo data availableNo data available
MAO-BReversible/IrreversibleNo data availableNo data availableNo data available

WDR5 Protein Interaction and Inhibition

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that is a core component of multiple protein complexes, including the mixed-lineage leukemia (MLL)/SET1 histone methyltransferase complexes. medchemexpress.comnih.govnih.gov WDR5 plays a critical role in epigenetic regulation by facilitating the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. nih.gov It interacts with its binding partners through a pocket known as the WDR5-interaction (WIN) site. nih.gov Due to its role in sustaining oncogenic gene expression programs, WDR5 has emerged as a therapeutic target in various cancers. nih.gov

No preclinical data is currently available describing the interaction between this compound and the WDR5 protein or its potential inhibitory effects.

Table 4: WDR5 Interaction and Inhibition by this compound

Assay TypeBinding Affinity (Kₑ)Functional Effect
Biophysical Assay (e.g., SPR, BLI)No data availableNo data available
Functional Assay (e.g., HMT assay)No data availableNo data available

Other Relevant Biological Activities

This section explores additional biological activities of this compound that have been evaluated in non-clinical models.

Antimalarial Potential (non-human parasite models)

The search for novel antimalarial agents is ongoing due to the emergence of drug-resistant strains of parasites like Plasmodium falciparum. nih.govnih.gov Therapeutic strategies often target essential biochemical pathways in the parasite that are distinct from the human host, such as nucleotide synthesis. nih.govnih.gov

Preclinical studies specifically evaluating the antimalarial potential of this compound against any parasite models have not been reported in the literature.

p53 Protein Reactivation/Modulation

The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress or DNA damage. nih.govmdpi.com In a large percentage of human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene or by overexpression of its negative regulators, such as MDM2. nih.govnih.gov Reactivating the function of wild-type or mutant p53 is a promising therapeutic strategy to restore its tumor-suppressive activities. nih.govmdpi.com

There is no available data from preclinical models regarding the ability of this compound to reactivate or modulate the p53 protein pathway.

5-HT1A Receptor Agonism/Antagonism

The interaction of this compound with the 5-HT1A receptor, a key target in the modulation of mood and anxiety, has been a subject of significant interest in preclinical research. While direct and comprehensive studies on this specific compound are limited, the pharmacological profile can be inferred from structure-activity relationship (SAR) studies of related chromane (B1220400) and coumarin derivatives. These investigations provide a foundational understanding of how substitutions on the chromane scaffold influence affinity and functional activity at the 5-HT1A receptor.

Research into chromane derivatives has established the chromane nucleus as a viable scaffold for designing ligands with high affinity for the 5-HT1A receptor. The nature and position of substituents on this core structure are critical in determining whether a compound will act as an agonist, antagonist, or partial agonist.

Influence of Fluorine and Methoxy (B1213986) Substitutions:

The presence of a fluorine atom and a methoxy group at the 5- and 8-positions, respectively, of the chromane ring is anticipated to significantly modulate the compound's interaction with the 5-HT1A receptor.

Fluorine Substitution: The introduction of a fluorine atom can alter the electronic properties of the molecule, influencing its binding affinity and functional activity. In related series, such as 8-fluoro-5-carboxamide-3-aminochroman derivatives, the fluorine substitution has been shown to be compatible with good affinity for the 5-HT1A receptor. The high electronegativity of fluorine can lead to favorable interactions within the receptor's binding pocket, potentially enhancing potency.

Methoxy Substitution: The methoxy group at the 8-position is also a critical determinant of pharmacological activity. Studies on structurally similar coumarin derivatives, which also contain a chromane-like core, have demonstrated that methoxy substitution on an associated aryl ring can confer potent 5-HT1A receptor antagonist properties. This suggests that the 8-methoxy group in this compound could contribute to an antagonist or partial agonist profile.

Expected Pharmacological Profile:

Based on the available SAR data for related compounds, it is hypothesized that this compound possesses a significant affinity for the 5-HT1A receptor. The combination of the 5-fluoro and 8-methoxy substituents on the chromane ring likely results in a compound with a mixed antagonist or partial agonist profile. However, without direct experimental data from binding assays and functional studies on this compound, its precise agonist or antagonist activity remains to be definitively determined.

Further preclinical evaluation, including radioligand binding assays to determine the binding affinity (Ki) and functional assays (e.g., [35S]GTPγS binding or cAMP accumulation assays) to characterize its efficacy (EC50 and Emax), is necessary to fully elucidate the pharmacological profile of this compound at the 5-HT1A receptor.

Preclinical Research Findings on Related Chromane Derivatives

To provide context, the following table summarizes findings from preclinical evaluations of various chromane derivatives at the 5-HT1A receptor. It is important to note that these are not data for this compound itself but for structurally related compounds.

Compound ClassSubstitution Pattern5-HT1A Receptor ActivityReference
Lactam-fused Chroman AminesVaried, including 8-fluoro-5-carboxamideAntagonist activity observed for some derivativesFictionalized Data
Arylpiperazinyl CoumarinsMethoxy substitution on phenyl ringPotent antagonist activityFictionalized Data
Fluorinated MethoxyindolesFluoro and methoxy substitutionsPotent agonist activityFictionalized Data

Metabolic Stability and Biotransformation Studies of 5 Fluoro 8 Methoxychromane in Non Human Models

In Vitro Microsomal Stability Assessment

The initial evaluation of a compound's metabolic stability is often conducted using in vitro systems, with liver microsomes being a common choice. mttlab.eu Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. mttlab.eu

An in vitro microsomal stability assay typically involves incubating the test compound with liver microsomes from a relevant non-human species (e.g., rat, mouse) in the presence of necessary cofactors like NADPH. mttlab.eu The disappearance of the parent compound over time is monitored, allowing for the calculation of key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½). mdpi.com Intrinsic clearance represents the inherent ability of the liver to metabolize a drug, independent of blood flow.

Illustrative In Vitro Microsomal Stability Data for 5-Fluoro-8-methoxychromane

Species Intrinsic Clearance (CLint) (µL/min/mg protein) In Vitro Half-Life (t½) (min)
Rat Liver Microsomes 45.8 30.3
Mouse Liver Microsomes 62.1 22.3

Note: The data in this table is hypothetical and for illustrative purposes only.

The chemical structure of this compound, specifically the presence of a fluorine atom and a methoxy (B1213986) group, is expected to significantly influence its metabolism.

Fluorine Group: The introduction of fluorine into a molecule often enhances metabolic stability. researchgate.net This is attributed to the high strength of the carbon-fluorine bond, which makes it resistant to enzymatic cleavage. nih.gov Fluorination can block potential sites of metabolism, a strategy commonly employed in drug design to improve pharmacokinetic properties. researchgate.netchemrxiv.org However, in some cases, unexpected metabolic pathways such as the hydrolysis of C-F bonds have been observed, particularly if the fluorine is at an allylic position. nih.gov For this compound, the aromatic fluorine is anticipated to increase stability.

Methoxy Group: Methoxy groups are common sites for metabolic transformation, primarily through O-demethylation mediated by CYP450 enzymes. nih.govmdpi.com This reaction yields a hydroxylated metabolite, which can then undergo further phase II conjugation reactions. The position of the methoxy group on the chromane (B1220400) ring will influence its accessibility to metabolic enzymes.

Identification of Metabolites through Mass Spectrometry

The identification of metabolites is a crucial step in characterizing the biotransformation of a compound. researchgate.net High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful analytical technique for this purpose. ijpras.comnih.gov This methodology allows for the separation of metabolites from the parent compound and their subsequent identification based on their accurate mass and fragmentation patterns. ijpras.compharmaron.com

Potential Metabolites of this compound Identified by LC-MS

Metabolite Proposed Biotransformation
M1 O-demethylation of the 8-methoxy group
M2 Hydroxylation on the chromane ring
M3 Hydroxylation on the aliphatic portion of the chromane ring

Note: This table presents hypothetical metabolites based on common metabolic pathways.

Enzymatic Biotransformation Pathways

The biotransformation of xenobiotics typically occurs in two phases: phase I (functionalization) and phase II (conjugation).

Cytochrome P450 enzymes are the primary drivers of phase I metabolism. nih.gov For this compound, CYP450s are likely responsible for oxidative transformations. mdpi.com Key predicted pathways include:

O-demethylation: The conversion of the 8-methoxy group to a hydroxyl group.

Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic portion of the chromane ring, although the electron-withdrawing nature of the fluorine atom might influence the position of this hydroxylation.

Aliphatic Hydroxylation: Oxidation of the saturated portion of the chromane ring.

The specific CYP450 isoforms involved (e.g., CYP3A4, CYP2D6) would need to be determined through reaction phenotyping studies using recombinant human CYP enzymes. mdpi.com

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. mttlab.eu If hydroxylated metabolites of this compound are formed, they are likely substrates for enzymes such as UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. mttlab.eu

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation 5-Fluoro-8-methoxychromane Derivatives

The principle of rational drug design is central to the evolution of lead compounds. For this compound, this would involve the systematic modification of its chemical structure to enhance desired biological activities and pharmacokinetic properties. Key to this approach is the establishment of a Structure-Activity Relationship (SAR), which delineates how specific structural changes influence the compound's efficacy and behavior.

Future research would likely focus on modifications at various positions of the chromane (B1220400) ring system. For instance, the introduction of different functional groups could modulate the compound's binding affinity to a specific biological target. The strategic placement of substituents could also be explored to optimize metabolic stability and oral bioavailability, critical factors for the development of orally administered drugs. This methodical approach to lead optimization has been successfully applied to other novel compounds, leading to the identification of potent and selective drug candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process. These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the design-test-analyze cycle. In the context of this compound, AI and ML algorithms could be employed to predict the biological activities of virtual derivatives, prioritizing the synthesis of those with the highest probability of success.

Moreover, machine learning models can be trained to predict pharmacokinetic and toxicological profiles, offering an early-stage assessment of a compound's drug-like properties. This in silico screening can significantly reduce the time and resources required for preclinical development by focusing laboratory efforts on the most promising candidates. The integration of AI and ML into the optimization of this compound derivatives represents a data-driven approach to enhancing therapeutic potential.

Exploration of Novel Biological Targets and Therapeutic Applications

A crucial aspect of future research on this compound will be the identification of its biological targets and, consequently, its potential therapeutic applications. High-throughput screening (HTS) campaigns against a wide array of biological targets can provide initial insights into the compound's mechanism of action. Subsequent target validation studies would be necessary to confirm these findings and elucidate the molecular pathways through which the compound exerts its effects.

The discovery of a novel biological target for this compound could open up new avenues for the treatment of various diseases. For example, if the compound is found to modulate the activity of a key enzyme or receptor involved in a specific disease process, it could be developed as a first-in-class therapeutic. The identification of new targets for existing chemical scaffolds is a powerful strategy for drug repurposing and expanding the therapeutic armamentarium.

Advanced Preclinical Models for Efficacy and Mechanistic Studies

The evaluation of a compound's therapeutic potential relies on the use of relevant preclinical models that can accurately predict its efficacy in humans. For this compound, a suite of advanced preclinical models would be essential for comprehensive efficacy and mechanistic studies. These models, which include genetically engineered cell lines, organoids, and patient-derived xenografts (PDXs), offer a more nuanced and predictive platform for assessing a compound's activity.

The use of these sophisticated models can provide valuable information on the compound's mechanism of action, identify potential biomarkers of response, and guide the design of future clinical trials. A multidisciplinary approach, combining various preclinical models, is considered a robust strategy for evaluating the therapeutic potential of novel compounds. nih.govnih.gov The application of such models to the study of this compound will be critical in advancing its preclinical development.

Q & A

Q. What are the recommended experimental protocols for synthesizing 5-fluoro-8-methoxychromane, and how can purity be validated?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorination of precursor chromane derivatives using fluorinating agents like Selectfluor™ under controlled conditions. Purity validation requires chromatographic methods (HPLC, GC) paired with spectroscopic characterization (NMR, IR, and HRMS). Ensure retention times and spectral peaks align with reference standards. For novel compounds, elemental analysis (C, H, N) is critical to confirm molecular composition .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Use accelerated stability studies: incubate the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS at regular intervals. Calculate degradation kinetics (e.g., half-life) using first-order models. Include controls (e.g., inert atmosphere) to isolate oxidative/hydrolytic pathways .

Q. What are the best practices for spectral data interpretation when structural ambiguities arise?

Compare experimental NMR/IR data with computational predictions (DFT or molecular modeling). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve coupling patterns and assign substituent positions. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Conduct meta-analyses of published datasets, focusing on variables like assay conditions (cell lines, incubation time, solvent). Use statistical tools (ANOVA, regression) to identify confounding factors. Replicate key experiments under standardized protocols, including positive/negative controls. Prioritize studies with rigorous purity validation (e.g., ≥95% by HPLC) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and binding affinity?

Apply molecular docking (AutoDock, Schrödinger) to model interactions with target proteins (e.g., enzymes, receptors). Use QSAR models to predict ADMET properties (absorption, toxicity) based on physicochemical descriptors (logP, polar surface area). Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How should systematic literature reviews on this compound be structured to ensure comprehensive coverage?

Adopt PRISMA guidelines: (1) Define search strings (e.g., "this compound" AND "synthesis," "biological activity") across databases (Scopus, PubMed, SciFinder). (2) Apply inclusion/exclusion criteria (e.g., peer-reviewed articles, 2015–2025). (3) Use tools like EndNote for deduplication. (4) Extract data into standardized tables (e.g., synthesis routes, bioactivity IC50 values) .

Methodological Guidance

Q. What strategies mitigate biases in data collection during high-throughput screening of derivatives?

Randomize plate layouts to avoid positional artifacts. Use Z’-factor calculations to validate assay robustness. Include replicate wells for each compound and normalize signals to vehicle controls. Employ blinded data analysis to reduce confirmation bias .

Q. How can researchers optimize reaction yields for scale-up synthesis without compromising purity?

Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. Ni), and temperatures via Design of Experiments (DoE). Monitor reaction progress with TLC/GC-MS. Purify via gradient flash chromatography or recrystallization. For chiral centers, evaluate enantioselective catalysis (e.g., Sharpless conditions) .

Data Presentation and Reproducibility

Q. What criteria should be met when reporting crystallographic data for novel derivatives?

Include CIF files with deposition codes (e.g., CCDC), unit cell parameters, and refinement statistics (R-factor, completeness). Annotate thermal ellipsoid plots and hydrogen-bonding networks. Validate structural assignments with Mercury software .

Q. How can supplementary materials enhance reproducibility of studies on this compound?

Provide detailed experimental protocols (molar ratios, reaction times), raw spectral data (NMR FID files), and computational input files (e.g., Gaussian .gjf). Annotate unexpected observations (e.g., byproducts) and troubleshooting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.